molecular formula C13H8ClN3O4 B10903651 4-chloro-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline

4-chloro-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B10903651
M. Wt: 305.67 g/mol
InChI Key: RGGAHHQSMAQGLA-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline is a useful research compound. Its molecular formula is C13H8ClN3O4 and its molecular weight is 305.67 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-3-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline is an organic compound notable for its complex structure and potential biological activities. With the molecular formula C13H8ClN3O4C_{13}H_8ClN_3O_4 and a molecular weight of approximately 305.67 g/mol, this compound features both chloro and nitro substituents, which significantly influence its chemical behavior and biological interactions .

Chemical Structure

The compound is classified as a Schiff base, formed through the condensation of an amine and an aldehyde. Its structural characteristics include:

  • Chloro group : Enhances electrophilic properties.
  • Nitro groups : Known for their role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Nitro-containing compounds like this compound are recognized for their antimicrobial activities. These compounds often undergo reduction to produce toxic intermediates that bind covalently to DNA, leading to cell death . The mechanisms include:

  • Formation of reactive nitrogen species : These species can damage cellular components.
  • Inhibition of essential enzymes : Such as those involved in nucleic acid synthesis.

Anticancer Activity

Research indicates that nitro compounds exhibit significant anticancer properties. The mechanisms may involve:

  • Induction of apoptosis : Nitro groups can influence signaling pathways that lead to programmed cell death.
  • Inhibition of tumor growth : By interfering with cellular proliferation processes.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including derivatives similar to this compound. Results indicated that compounds with multiple nitro groups displayed enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM .

Investigation on Anticancer Effects

Another study focused on the anticancer properties of nitro-substituted anilines. The findings suggested that these compounds could inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : Nitro groups can participate in electrophilic aromatic substitution reactions, affecting various biological targets.
  • Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites in proteins and enzymes, altering their functions.
  • Reactive Oxygen Species Generation : Reduction of nitro groups can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity.

Comparative Analysis

A comparison with structurally related compounds reveals differences in biological activity:

Compound NameMolecular FormulaNotable Features
4-Chloro-3-nitroanilineC7H6ClN3O2Known for antimicrobial properties; simpler structure.
N-(4-chloro-3-nitrophenyl)-N-(4-chlorophenyl)amineC13H9Cl2N3O2Exhibits different reactivity patterns due to dual chloro substituents.
4-Chloro-N-((5-(3-nitrophenyl)-2-furyl)methylene)anilineC14H11ClN2O3Incorporates a furan ring; potential for unique biological activities.

Properties

Molecular Formula

C13H8ClN3O4

Molecular Weight

305.67 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C13H8ClN3O4/c14-11-6-5-10(7-13(11)17(20)21)15-8-9-3-1-2-4-12(9)16(18)19/h1-8H

InChI Key

RGGAHHQSMAQGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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